![molecular formula C14H11F3N6O2 B2555659 2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone CAS No. 478248-70-3](/img/structure/B2555659.png)
2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of NMR and MS analysis1. The progress of the reaction is usually monitored by TLC2.Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis1. The triazole and phenyl rings are nearly perpendicular to each other3.
Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives often involve the use of various organic azides2. The reaction mixture is usually diluted with ice-cold water2.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined by various methods. For example, the melting point can be determined4, and the 1H NMR and 13C NMR spectra can be obtained4.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Triazole derivatives, including 2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone, have been extensively studied for their potential in various biological applications due to their structural versatility and range of biological activities. Recent patents and literature have highlighted their significance in developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The preparation of these derivatives focuses on efficient, green chemistry approaches to address current challenges in drug development and sustainability (Ferreira et al., 2013).
Applications in Proton-Conducting Membranes
1,2,4-Triazole derivatives have shown promise in the development of proton-conducting membranes for fuel cell applications. Their incorporation into composite polymer materials enhances thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions, making them suitable for high-temperature fuel cell operations. This application underscores the compound's role in advancing renewable energy technologies (Prozorova & Pozdnyakov, 2023).
Chemical Synthesis and Drug Discovery
The synthesis of 1,2,4-triazole derivatives, including complex scaffolds like 2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone, has been a focal point in drug discovery due to their broad spectrum of biological activities. Innovative synthetic routes and methodologies have been developed to enhance the drug-like properties of these compounds, highlighting their potential in creating new therapeutic agents (Kaushik et al., 2019).
Antimicrobial and Antibacterial Properties
The antimicrobial and antibacterial efficacy of 1,2,4-triazole derivatives against various pathogens, including resistant strains, has been documented. These compounds have been identified as potential candidates for addressing the increasing challenge of antibiotic resistance, offering a pathway to novel anti-infective therapies (Li & Zhang, 2021).
Eco-friendly Synthesis Approaches
Recent advancements in the eco-friendly synthesis of 1,2,4-triazole derivatives emphasize the importance of sustainable chemical practices in the pharmaceutical industry. These approaches aim to minimize environmental impact while maintaining high yields and efficiency in drug synthesis, reflecting a commitment to green chemistry principles (de Souza et al., 2019).
Corrosion Inhibition for Metal Surfaces
The application of 1,2,3-triazole derivatives as corrosion inhibitors demonstrates their versatility beyond pharmaceuticals. These compounds provide efficient protection for metals and alloys in aggressive environments, contributing to the longevity of materials used in various industrial applications (Hrimla et al., 2021).
Safety And Hazards
Orientations Futures
1,2,4-Triazole derivatives have shown promise in the field of medicinal chemistry, particularly as potential anticancer agents1. Future research may focus on optimizing these compounds to develop more selective and potent anticancer molecules1.
Please note that the information provided is based on the structural components of the compound and may not fully apply to the specific compound you mentioned. For more accurate information, further research and analysis would be needed.
Propriétés
IUPAC Name |
2-(1,2,4-triazol-1-yl)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O2/c1-9(23-8-18-7-19-23)13(24)12-6-22(21-20-12)10-2-4-11(5-3-10)25-14(15,16)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDADETGESHJOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC(F)(F)F)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2555578.png)
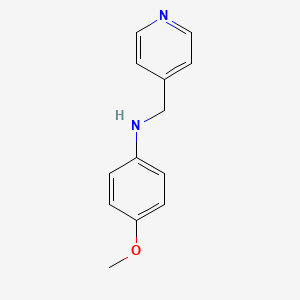
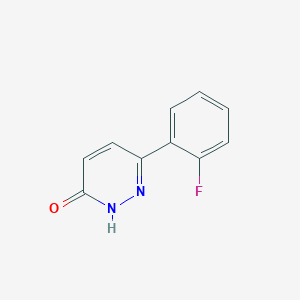
![2-(4-Fluorophenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2555583.png)
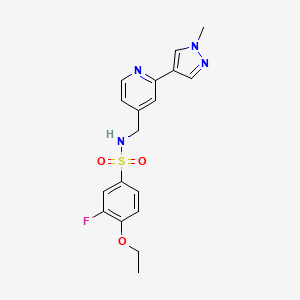
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2555587.png)
![3-methyl-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2555589.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B2555592.png)
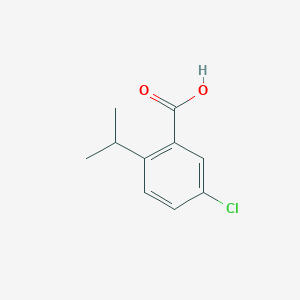

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2555596.png)
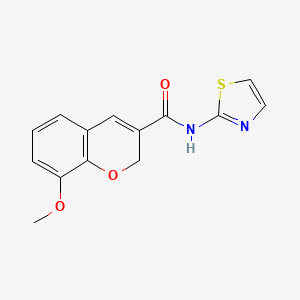
![7-(3-(Benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2555598.png)
![4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2555599.png)